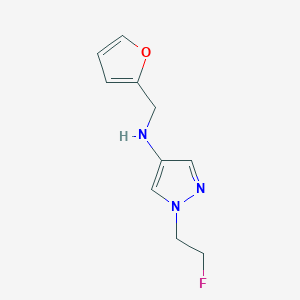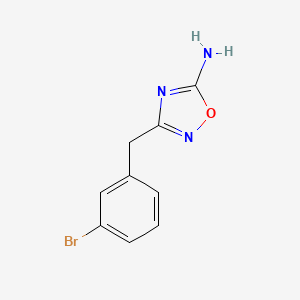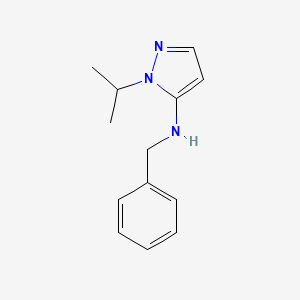amine](/img/structure/B11735724.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl](3-methoxypropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-pyrazol-5-yl)methylamine: is a chemical compound with the molecular formula C10H20ClN3O and a molecular weight of 233.74 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a methoxypropylamine side chain, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable alkylating agent, such as 3-methoxypropylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: (1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-ethyl-1H-pyrazol-5-yl)methylamine is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the design of novel pharmaceuticals .
Industry: In the industrial sector, (1-ethyl-1H-pyrazol-5-yl)methylamine can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mecanismo De Acción
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Imidazole Derivatives: Imidazole-containing compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Indole Derivatives: Indole-based compounds are known for their diverse pharmacological properties and are used in the development of various therapeutic agents.
Aminopyrimidine Derivatives: These compounds are structurally related and possess similar chemical reactivity, making them useful in medicinal chemistry.
Uniqueness: (1-ethyl-1H-pyrazol-5-yl)methylamine stands out due to its unique combination of a pyrazole ring and a methoxypropylamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)9-11-6-4-8-14-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
Clave InChI |
VATXVRWLJPHDIG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)CNCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B11735641.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735662.png)
![(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735665.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735666.png)


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11735676.png)

![tert-butyl [3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11735705.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735709.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735715.png)
amine](/img/structure/B11735718.png)

